An In-depth Technical Guide to the Chemical Properties and Structure of Pamoic Acid
An In-depth Technical Guide to the Chemical Properties and Structure of Pamoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamoic acid, also known as embonic acid, is a naphthoic acid derivative with the IUPAC name 4,4′-Methylenebis(3-hydroxynaphthalene-2-carboxylic acid)[1]. It is a well-established and widely utilized compound in the pharmaceutical industry, primarily serving as a counterion to form pamoate salts with basic drug molecules[1][2]. This strategy is employed to decrease the aqueous solubility of active pharmaceutical ingredients (APIs), thereby enabling the formulation of long-acting injectable and oral dosage forms with sustained-release profiles[3][4]. Beyond its role as a pharmaceutical excipient, recent research has unveiled a novel biological activity of pamoic acid as a potent and selective agonist of the orphan G protein-coupled receptor 35 (GPR35), highlighting its potential for therapeutic applications in its own right. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of pamoic acid, along with detailed experimental protocols relevant to its study and application.
Chemical Structure
Pamoic acid is a symmetrical molecule consisting of two 3-hydroxy-2-naphthoic acid moieties linked by a methylene bridge at the 4 and 4' positions of the naphthalene rings.
Caption: 2D Chemical Structure of Pamoic Acid.
The key structural features of pamoic acid include two naphthalene ring systems, two carboxylic acid groups, and two hydroxyl groups. The presence of these functional groups, particularly the multiple oxygen atoms, allows for significant hydrogen bonding.
Physicochemical Properties
The physicochemical properties of pamoic acid are summarized in the table below. These properties are critical for its use in pharmaceutical formulations and for its handling and characterization in a laboratory setting.
| Property | Value | References |
| IUPAC Name | 4,4′-Methylenebis(3-hydroxynaphthalene-2-carboxylic acid) | |
| Other Names | Embonic acid, 4,4′-Methylenebis(3-hydroxy-2-naphthoic acid) | |
| CAS Number | 130-85-8 | |
| Chemical Formula | C₂₃H₁₆O₆ | |
| Molecular Weight | 388.37 g/mol | |
| Appearance | Yellow to yellow-green crystalline powder | |
| Melting Point | ≥300 °C (decomposes) | |
| Solubility | Practically insoluble in water, alcohol, ether, and benzene. Soluble in nitrobenzene and pyridine. Sparingly soluble in chloroform. | |
| pKa | 2.675 | |
| logP | 6.169 | |
| UV/Vis λmax | 238, 290, 378 nm (in acidic mobile phase) |
Experimental Protocols
Synthesis of Pamoic Acid
Pamoic acid is typically synthesized via the condensation of 3-hydroxy-2-naphthoic acid with formaldehyde in the presence of an acid catalyst. A detailed protocol based on a patented method is provided below.
Materials:
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3-hydroxy-2-naphthoic acid ("2,3-acid")
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Paraformaldehyde
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N,N-dimethylformamide (DMF)
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Concentrated Sulfuric Acid (98%)
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Methanol
Procedure:
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In a suitable reaction vessel, charge 266 kg of N,N-dimethylformamide (DMF).
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Add 175 kg of 3-hydroxy-2-naphthoic acid and 21 kg of paraformaldehyde to the DMF with stirring.
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Heat the mixture to 58-62 °C and maintain this temperature for 28-32 minutes.
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Carefully add 1.5 kg of a catalyst (if used) and concentrated sulfuric acid.
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Heat the mixture to 75-85 °C. The reaction is exothermic and the temperature will naturally rise.
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Allow the temperature to increase to 95-105 °C and maintain this temperature for 2.5-3.5 hours.
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After the reaction is complete, cool the mixture to approximately 25 °C.
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Add 224 kg of methanol to the cooled reaction mixture to precipitate the pamoic acid.
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Isolate the product by centrifugation or filtration.
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Wash the collected solid with methanol and dry to obtain the final product.
Caption: Workflow for the synthesis of pamoic acid.
Purification by Recrystallization
While specific literature on the detailed recrystallization of pamoic acid is sparse, it has been reported to be crystallizable from dilute pyridine. A general procedure for recrystallization is outlined below, which can be adapted using pyridine or other high-boiling point solvents like nitrobenzene in which it is soluble.
Procedure:
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In a fume hood, dissolve the crude pamoic acid in a minimum amount of hot solvent (e.g., dilute pyridine or nitrobenzene).
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Once fully dissolved, allow the solution to cool slowly and undisturbed to room temperature.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum.
Analytical Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum of pamoic acid in deuterated dimethyl sulfoxide (DMSO-d₆) is a key analytical tool for structural confirmation. The expected chemical shifts (δ) are approximately 8.53, 8.17, 7.91, 7.41, 7.25, and 4.84 ppm.
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¹³C NMR (DMSO-d₆): The carbon-13 NMR spectrum provides further structural detail. Expected chemical shifts (δ) are approximately 172.57, 153.35, 136.14, 131.50, 130.10, 128.82, 126.67, 123.31, 123.26, 120.55, 113.95, and 19.84 ppm.
Procedure for NMR Sample Preparation:
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Accurately weigh approximately 5-10 mg of dry pamoic acid.
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Dissolve the sample in approximately 0.75 mL of DMSO-d₆ in an NMR tube.
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Gently warm and vortex the tube to ensure complete dissolution.
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Acquire the ¹H and ¹³C NMR spectra using a suitable NMR spectrometer.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of pamoic acid is characterized by absorptions corresponding to its functional groups. The KBr pellet method is a common technique for analyzing solid samples.
Procedure for KBr Pellet Preparation:
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Thoroughly grind 1-2 mg of dry pamoic acid with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
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Transfer the finely ground mixture to a pellet die.
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Apply pressure using a hydraulic press to form a transparent or translucent pellet.
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Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
3. UV-Visible Spectroscopy
The UV-Vis spectrum of pamoic acid in an acidic mobile phase shows absorption maxima at 238, 290, and 378 nm.
Procedure for UV-Vis Analysis:
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Prepare a dilute solution of pamoic acid in a suitable solvent system (e.g., acetonitrile/water with a small amount of acid).
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Use a quartz cuvette to measure the absorbance of the solution over the UV-Vis range (typically 200-800 nm).
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Use the solvent system as a blank for baseline correction.
Biological Activity: GPR35 Agonism
Pamoic acid has been identified as a potent agonist for the G protein-coupled receptor 35 (GPR35). Activation of GPR35 by pamoic acid initiates a Gᵢ/ₒ-linked signaling cascade, leading to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the recruitment of β-arrestin2. This signaling pathway is implicated in various physiological processes, and the agonist activity of pamoic acid suggests its potential for therapeutic development.
Caption: Pamoic acid signaling through GPR35.
Experimental Protocol: β-Arrestin Recruitment Assay
This assay is used to quantify the interaction between GPR35 and β-arrestin upon agonist stimulation.
Materials:
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HEK293 or U2OS cells co-expressing GPR35 and a β-arrestin-reporter fusion protein (e.g., β-arrestin-GFP).
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Cell culture medium and supplements.
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Pamoic acid stock solution.
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Assay buffer.
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Fluorescence microscope or plate reader.
Procedure:
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Plate the GPR35 and β-arrestin co-expressing cells in a suitable format (e.g., 96-well plate) and culture overnight.
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Replace the culture medium with assay buffer.
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Add varying concentrations of pamoic acid to the wells.
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Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C.
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Visualize and/or quantify the translocation of the β-arrestin-reporter from the cytoplasm to the cell membrane, which indicates receptor activation.
Conclusion
Pamoic acid is a molecule of significant interest to the pharmaceutical sciences, not only for its established role in modifying drug release profiles but also for its newly discovered biological activity. This technical guide has provided a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies. The detailed protocols for synthesis, purification, and analytical characterization, along with insights into its interaction with GPR35, are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound.
References
- 1. Targeting of the orphan receptor GPR35 by pamoic acid: a potent activator of extracellular signal-regulated kinase and β-arrestin2 with antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salt or Cocrystal Puzzle Solved by Mechanochemistry: The Role of Solvent in the Pamoic Acid Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
